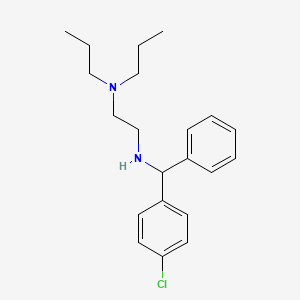
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine is an organic compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to a benzyl moiety, which is further linked to an ethylenediamine backbone substituted with dipropyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with N,N’-dipropylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or toluene, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or ethylenediamine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the original molecule.
Applications De Recherche Scientifique
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine can be compared with other similar compounds, such as:
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dimethylethylenediamine: Similar structure but with dimethyl groups instead of dipropyl groups.
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-diethylethylenediamine: Similar structure but with diethyl groups instead of dipropyl groups.
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine: Similar structure but with dibutyl groups instead of dipropyl groups.
The uniqueness of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
23892-36-6 |
|---|---|
Formule moléculaire |
C21H29ClN2 |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)-phenylmethyl]-N',N'-dipropylethane-1,2-diamine |
InChI |
InChI=1S/C21H29ClN2/c1-3-15-24(16-4-2)17-14-23-21(18-8-6-5-7-9-18)19-10-12-20(22)13-11-19/h5-13,21,23H,3-4,14-17H2,1-2H3 |
Clé InChI |
KJRAEILQLCJHTD-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


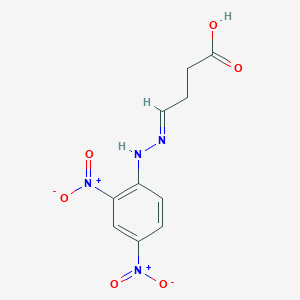
![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)

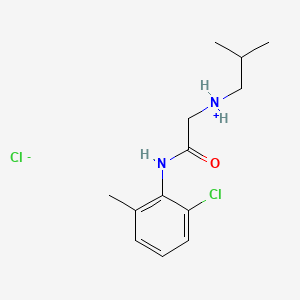


![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
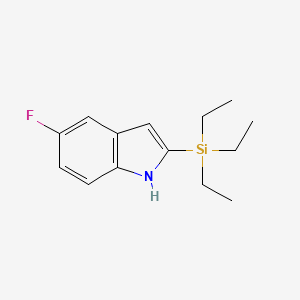
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)

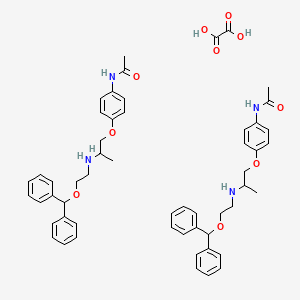

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
